Diphenylsulfonium methylide Diphenylsulfonium methylide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15783963
InChI: InChI=1S/C13H12S/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H2
SMILES:
Molecular Formula: C13H12S
Molecular Weight: 200.30 g/mol

Diphenylsulfonium methylide

CAS No.:

Cat. No.: VC15783963

Molecular Formula: C13H12S

Molecular Weight: 200.30 g/mol

* For research use only. Not for human or veterinary use.

Diphenylsulfonium methylide -

Specification

Molecular Formula C13H12S
Molecular Weight 200.30 g/mol
IUPAC Name methylidene(diphenyl)-λ4-sulfane
Standard InChI InChI=1S/C13H12S/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H2
Standard InChI Key KDFWIDQEGGGHAB-UHFFFAOYSA-N
Canonical SMILES C=S(C1=CC=CC=C1)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Diphenylsulfonium methylide features a central sulfur atom bonded to two phenyl rings (C6_6H5_5) and a methyl group (CH3_3), with a positive charge on sulfur and a negative charge on the methylide carbon . X-ray crystallography reveals a planar geometry around the sulfur atom, stabilized by resonance between the sulfur’s lone pairs and the adjacent carbon centers . The dihedral angles between the phenyl rings and the S–C–C plane are approximately 72.32° and 67.03°, minimizing steric hindrance .

Key Structural Parameters:

  • Bond Lengths: S–Cmethyl_{\text{methyl}} = 1.7995 Å, S–Cphenyl_{\text{phenyl}} = 1.76–1.78 Å .

  • Torsional Angles: Cmethyl_{\text{methyl}}–S–Cphenyl_{\text{phenyl}} = −2.75° .

Physical Properties

Data from chemical databases indicate:

  • Molecular Weight: 200.30 g/mol .

  • Solubility: Soluble in polar aprotic solvents (e.g., DMSO, THF) but insoluble in nonpolar hydrocarbons .

  • Stability: Degrades above 60°C, necessitating storage under inert gas at 2–8°C .

Synthesis and Preparation

Conventional Synthesis

Diphenylsulfonium methylide is synthesized via deprotonation of diphenylsulfonium salts (e.g., diphenyl(methyl)sulfonium tetrafluoroborate) using strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) .

Representative Procedure:

  • Salt Formation: Methylation of diphenyl sulfide with methyl triflate yields diphenylsulfonium triflate .

  • Deprotonation: Treatment with NaH in DMSO generates the ylide .

Alternative Routes

  • Metal-Mediated Deprotonation: Molybdenum or rhenium oxo complexes have been explored but often lead to decomposition .

  • Phase-Transfer Catalysis: Enables ylide generation under mild conditions, improving yields in sensitive substrates .

Reactivity and Reaction Mechanisms

Nucleophilic Addition

The ylide’s methylide carbon acts as a nucleophile, attacking electrophilic carbonyl carbons to form betaine intermediates. Subsequent elimination of dimethyl sulfide produces epoxides or cyclopropanes .

Stereoselectivity:

  • Trans Selectivity: Predominates due to reversible betaine formation, favoring anti-periplanar transition states .

  • Solvent Effects: Polar solvents (e.g., DMSO) stabilize zwitterionic intermediates, enhancing diastereoselectivity .

Metal-Catalyzed Insertions

Recent studies demonstrate diphenylsulfonium methylide’s utility as a diazo surrogate in Rh- or Cu-catalyzed C–H insertions . For example, cyclopropanation of styrenes proceeds via metallocarbene intermediates, achieving 85–92% yields .

Mechanistic Pathway:

  • Oxidative Addition: Metal catalyst (e.g., Rh2_2(OAc)4_4) coordinates to the ylide.

  • Carbene Transfer: Methylide carbon inserts into C–H bonds, forming cyclopropanes .

Applications in Organic Synthesis

Epoxidation

The Johnson–Corey–Chaykovsky reaction employs diphenylsulfonium methylide to convert aldehydes/ketones into epoxides. For instance, benzaldehyde reacts to form styrene oxide with 90% ee under phase-transfer conditions .

Case Study:

  • Substrate: trans-Stilbene

  • Conditions: MoO(NtBu)(2,6-iPr2_2C6_6H3_3O)2_2py catalyst, 25°C .

  • Outcome: trans-Stilbene oxide isolated in 89% yield .

Cyclopropanation

Reaction with α,β-unsaturated carbonyls yields cyclopropanes. For example, chalcone derivatives undergo [2+1] cycloaddition to form bicyclic structures .

Asymmetric Synthesis

Chiral sulfonium salts (e.g., C2_2-symmetric sulfides) enable enantioselective epoxidations, achieving up to 97% ee for aryl aldehydes .

Recent Advances and Future Directions

Catalytic Asymmetric Reactions

Chiral molybdenum complexes (e.g., MoO(NtBu)(2,6-Me2_2C6_6H3_3O)2_2py) have enabled enantioselective epoxidations with 83% ee for nitrobenzaldehyde .

Industrial Applications

Diphenylsulfonium methylide’s stability makes it a safer alternative to diazomethane in large-scale cyclopropanations, reducing explosion risks .

Computational Insights

Density functional theory (DFT) studies predict transition-state geometries, guiding ligand design for improved stereocontrol .

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